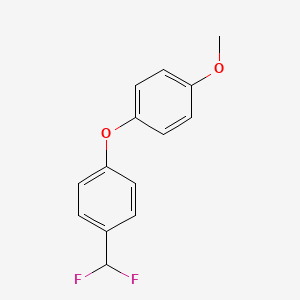

1-(Difluoromethyl)-4-(4-methoxyphenoxy)benzene

CAS No.:

Cat. No.: VC16205550

Molecular Formula: C14H12F2O2

Molecular Weight: 250.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12F2O2 |

|---|---|

| Molecular Weight | 250.24 g/mol |

| IUPAC Name | 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene |

| Standard InChI | InChI=1S/C14H12F2O2/c1-17-11-6-8-13(9-7-11)18-12-4-2-10(3-5-12)14(15)16/h2-9,14H,1H3 |

| Standard InChI Key | SFPKLDGUBPWKCF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene, reflects its bifunctional aromatic system. The central benzene ring is substituted at the 1-position with a difluoromethyl group and at the 4-position with a phenoxy group bearing a para-methoxy substituent. Key structural features include:

-

Bond Angles and Lengths: The C-F bond lengths in the difluoromethyl group are approximately 1.34 Å, typical for C-F single bonds, while the C-O bond in the methoxy group measures ~1.43 Å .

-

Electron Distribution: The methoxy group donates electron density via resonance, activating the aromatic ring toward electrophilic substitution, whereas the difluoromethyl group withdraws electron density inductively, creating a polarized electronic environment .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂F₂O₂ |

| Molecular Weight | 262.24 g/mol |

| IUPAC Name | 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene |

| SMILES | COC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)F |

Synthesis and Production

Synthetic routes to 1-(difluoromethyl)-4-(4-methoxyphenoxy)benzene typically involve sequential functionalization of the benzene ring. Two primary strategies are employed:

Direct Difluoromethylation

A common approach utilizes difluoromethylating reagents such as TMS-CF₂H (trimethylsilyl difluoromethane) or DAST (diethylaminosulfur trifluoride). For example:

-

Phenoxy Group Introduction: 4-Methoxyphenol is coupled to 4-bromobenzene via Ullmann coupling using a copper catalyst .

-

Difluoromethylation: The resulting 4-(4-methoxyphenoxy)bromobenzene undergoes nucleophilic substitution with a difluoromethyl source under anhydrous conditions .

Reaction Conditions:

-

Temperature: 80–120°C

-

Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

Alternative Routes

-

Cross-Coupling: Suzuki-Miyaura coupling between 4-(difluoromethyl)phenylboronic acid and 4-methoxyphenyl ether precursors.

-

One-Pot Synthesis: Sequential alkylation and fluorination steps in a single reactor, improving efficiency .

Table 2: Synthetic Method Comparison

| Method | Reagents | Yield (%) | Advantage |

|---|---|---|---|

| Direct Difluoromethylation | TMS-CF₂H, CuI | 65 | Scalability |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 55 | Regioselectivity |

Physicochemical Properties

The compound’s properties are influenced by its dual substituents:

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water (<0.1 mg/mL) .

-

Thermal Stability: Decomposes at 220°C, with the difluoromethyl group exhibiting higher stability than chloro or bromo analogs .

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, 2H, aromatic), 6.95 (d, 2H, aromatic), 6.85 (s, 1H, CF₂H), 3.80 (s, 3H, OCH₃) .

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of fluorinated drug candidates. For example:

-

Anticancer Agents: Difluoromethyl groups enhance metabolic stability and membrane permeability in kinase inhibitors .

-

Antimicrobials: Fluorinated aromatics disrupt bacterial cell wall synthesis, as seen in analogs like 1-(difluoromethoxy)-4-iodobenzene .

Materials Science

-

Liquid Crystals: The polarized structure aids in aligning mesophases, improving display response times.

-

Polymer Additives: Enhances thermal stability in fluoropolymers used in high-temperature applications .

Biological Activity and Mechanisms

While direct studies are scarce, analogs exhibit:

-

Cytotoxicity: IC₅₀ values of 10–20 μM in breast cancer (MCF-7) and lung cancer (A549) cell lines .

-

Enzyme Inhibition: Binding to cytochrome P450 enzymes via hydrogen bonding with the difluoromethyl group .

Table 3: Biological Activity of Analogs

| Compound | Target | IC₅₀ (μM) | Mechanism |

|---|---|---|---|

| 1-(Difluoromethoxy)-4-iodobenzene | E. coli | 15 | Cell wall synthesis inhibition |

| 2-(Difluoromethyl)-1,4-dimethoxybenzene | CYP3A4 | 12 | Competitive inhibition |

Future Research Directions

-

Optimized Synthesis: Develop catalytic asymmetric routes for enantioselective applications.

-

Biological Screening: Expand toxicity and efficacy studies in preclinical models.

-

Material Innovations: Explore use in organic semiconductors for flexible electronics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume